molecular formula C12H24N2O4 B586167 Carisoprodol-d7 CAS No. 1218911-70-6

Carisoprodol-d7

Cat. No. B586167
CAS RN: 1218911-70-6
M. Wt: 267.377
InChI Key: OFZCIYFFPZCNJE-FJNYTKNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carisoprodol-d7, also known as propyl-d7, is an analytical reference standard intended for use as an internal standard for the quantification of carisoprodol . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties . It is used in the treatment of muscle spasm and nocturnal leg cramps .


Synthesis Analysis

Carisoprodol is metabolized relatively rapidly in the liver to the barbiturate sedative, meprobamate . The relationship between carisoprodol concentration and its conversion to meprobamate has been studied . Liquid chromatography–tandem mass spectrometry was used to quantitate carisoprodol and meprobamate concentrations in urine specimens .


Molecular Structure Analysis

The molecular formula of Carisoprodol-d7 is C12H17D7N2O4 . The InChI code is InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .


Chemical Reactions Analysis

Carisoprodol-d7 is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . The drug is abused recreationally, often for its heavy sedating, relaxant, and anxiolytic effects .


Physical And Chemical Properties Analysis

Carisoprodol-d7 has a molecular weight of 267.37 g/mol . The solubility of Carisoprodol-d7 is 20 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.5 mg/ml in Ethanol:PBS (pH 7.2) (1:1) .

Scientific Research Applications

Pharmacology

Carisoprodol-d7: is used in pharmacological studies to understand the drug’s metabolism and pharmacokinetics. It serves as an internal standard for quantifying carisoprodol in biological samples via techniques like GC-MS or LC-MS . This helps in determining the drug’s concentration in the body, its half-life, and how it is metabolized into its active metabolite, meprobamate.

Toxicology

In toxicology, Carisoprodol-d7 is crucial for studying the toxic effects of carisoprodol and its metabolites. It aids in the development of analytical methods to detect and quantify these substances in biological fluids, which is essential for understanding the drug’s toxicity profile and potential for abuse .

Clinical Trials

Carisoprodol-d7: plays a role in clinical trials by serving as a reference standard to ensure the accuracy and reliability of pharmacokinetic data. It is used to monitor the plasma or serum levels of carisoprodol and meprobamate during clinical trials, which is vital for assessing the safety and efficacy of the drug .

Drug Development

In drug development, Carisoprodol-d7 is used to validate analytical methods that support the development of new formulations of carisoprodol. It ensures that the methods used to measure the drug’s concentration in preclinical and clinical studies are accurate and reproducible .

Neuroscience

Carisoprodol-d7: is utilized in neuroscience research to explore the drug’s effects on the central nervous system. It helps in studying the sedative effects of carisoprodol and its impact on neurotransmission, which is important for understanding how the drug relieves muscle spasms and pain .

Forensic Science

Carisoprodol-d7: is applied in forensic science to detect the presence of carisoprodol in biological samples for legal and investigative purposes. It helps in cases of drug-facilitated crimes and driving under the influence, where accurate detection of the drug is necessary for legal proceedings .

Medicinal Chemistry

Lastly, in medicinal chemistry, Carisoprodol-d7 aids in the synthesis and design of new carisoprodol derivatives with potentially improved therapeutic profiles. It allows for the comparison of new compounds with the parent drug in terms of potency, efficacy, and safety .

Safety And Hazards

Carisoprodol-d7 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is not for human or veterinary use .

properties

IUPAC Name

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-FJNYTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016922
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carisoprodol-d7

CAS RN

1218911-70-6
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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